6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine
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Overview
Description
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine is a compound that features a trifluoromethyl group attached to a tetrahydrobenzofuran ring. This compound is of interest due to its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for enhancing the stability, lipophilicity, and bioactivity of organic molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a benzofuran derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions typically include the use of a base, such as tetrabutylammonium fluoride, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for large-scale production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while substitution reactions can introduce various alkyl or aryl groups to the amine.
Scientific Research Applications
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2,4-Dichloro-6-(6-trifluoromethyl-pyridin-2-yl)
- 3,5-Triazine derivatives
Uniqueness
Compared to similar compounds, 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-amine stands out due to its unique tetrahydrobenzofuran ring structure, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1420791-33-8 |
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Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7H,3-4,13H2 |
InChI Key |
WTRHZUQGCLVJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C1N)C=CO2)C(F)(F)F |
Origin of Product |
United States |
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